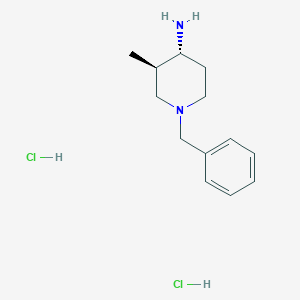

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

CAS No.:

Cat. No.: VC13765845

Molecular Formula: C13H22Cl2N2

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22Cl2N2 |

|---|---|

| Molecular Weight | 277.23 g/mol |

| IUPAC Name | (3R,4R)-1-benzyl-3-methylpiperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1 |

| Standard InChI Key | OPZZZCZWHJKIAC-IZUPTLQPSA-N |

| Isomeric SMILES | C[C@@H]1CN(CC[C@H]1N)CC2=CC=CC=C2.Cl.Cl |

| SMILES | CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |

| Canonical SMILES | CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |

Introduction

Synthesis and Manufacturing

The synthesis of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves multi-step processes emphasizing stereochemical control. While direct protocols for this specific compound are sparingly documented, analogous pathways for related piperidine derivatives provide foundational insights.

General Synthesis Strategy

A representative method for synthesizing stereoisomerically pure piperidines involves:

-

Ketone Formation: Starting with 1-benzyl-4-methylpiperidin-3-one, a ketone intermediate is generated .

-

Reductive Amination: Treatment with methylamine in the presence of TiCl₄ and triethylamine facilitates imine formation, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) .

-

Chiral Resolution: Chromatographic or crystallization techniques isolate the (3R,4R)-diastereomer.

-

Salt Formation: Reaction with hydrochloric acid yields the dihydrochloride salt .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Optical Purity | Source |

|---|---|---|---|---|

| Reductive Amination | TiCl₄, NEt₃, NaBH(OAc)₃, 35°C | 85% | 99.0% (HPLC) | |

| Salt Formation | HCl in ethanol | – | – |

Innovations in Synthesis

Recent advancements avoid hazardous reagents like lithium aluminum hydride (LiAlH₄), instead employing safer borohydride derivatives. For example, a novel route for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine uses NaBH(OAc)₃, enhancing operational safety and cost efficiency.

Applications in Pharmaceutical Research

Intermediate in Kinase Inhibitor Development

This compound is a key precursor in synthesizing Janus kinase (JAK) inhibitors, such as Tofacitinib . JAK inhibitors modulate immune responses and are therapeutics for autoimmune diseases like rheumatoid arthritis . The stereochemistry of the piperidine core is essential for target binding affinity and selectivity .

Organic Synthesis Utility

-

Chiral Building Block: Used in asymmetric synthesis to construct complex molecules with defined stereochemistry.

-

Pharmacophore Modification: The benzyl and methyl groups serve as modifiable sites for structure-activity relationship (SAR) studies .

Future Directions and Research Gaps

While existing data highlight the compound’s synthetic and therapeutic relevance, further studies are needed to:

-

Elucidate its pharmacokinetic profile in vivo.

-

Explore applications in neurological disorders via modulation of neurotransmitter receptors.

-

Optimize large-scale synthesis to reduce reliance on chiral resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume